molecular formula C16H20ClN3O2S2 B2998658 5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1448026-96-7

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2998658
CAS No.: 1448026-96-7
M. Wt: 385.93
InChI Key: ZAMTTYGKVZKOMZ-UHFFFAOYSA-N
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Description

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a sulfonamide group, and a pyrazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the sulfonamide group and the thiophene ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, while the pyrazole moiety can interact with various receptors in the body. These interactions can lead to the modulation of biological processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and pyrazole-containing molecules, such as:

  • 5-chloro-N-(1-cyclopentyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide
  • N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Uniqueness

What sets 5-chloro-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2S2/c17-15-7-8-16(23-15)24(21,22)18-10-12-9-14(11-5-6-11)20(19-12)13-3-1-2-4-13/h7-9,11,13,18H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMTTYGKVZKOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNS(=O)(=O)C3=CC=C(S3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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